molecular formula C9H17NO5 B3245542 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid CAS No. 1696224-11-9

3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid

Cat. No.: B3245542
CAS No.: 1696224-11-9
M. Wt: 219.23 g/mol
InChI Key: JDFAPMRAFUTCBO-UHFFFAOYSA-N
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Description

3-{[(tert-Butoxy)carbonyl]amino}-2-methoxypropanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a methoxy group at position 2 of the propanoic acid backbone. Its molecular formula is C₉H₁₇NO₅, with a molecular weight of 219.24 g/mol . The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The general reaction scheme is as follows:

Chemical Reactions Analysis

Deprotection Reactions

The Boc group undergoes acid-catalyzed cleavage to yield the free amine, a critical step in peptide synthesis and functionalization.

Key Conditions and Outcomes:

Reagent SystemTemperatureProductYieldSource
Trifluoroacetic acid (TFA)0–25°CFree amine>90%
Hydrochloric acid (HCl) in MeOH25°CFree amine hydrochloride85–95%

Mechanistic Insights :

  • TFA induces cleavage via protonation of the Boc carbonyl oxygen, facilitating tert-butyl carbocation elimination.

  • Methanolysis under HCl generates methyl esters as intermediates, which hydrolyze to carboxylic acids during workup .

Nucleophilic Substitution Reactions

The deprotected amine participates in nucleophilic substitution with electrophiles, enabling diverse derivatization.

Example: Reaction with Benzylamine

StepConditionsProductYieldSource
Activation with iBuOCOClTHF, −78°C → 25°C, N-methylmorpholineBoc-protected benzylamide90%
EDC/HOBt couplingDCM, 20°C, DMAPAmide derivative46.4%

Key Observations :

  • Isobutyl chloroformate activation achieves higher yields (>90%) compared to carbodiimide-based methods .

  • Steric hindrance from the methoxy group slows reaction kinetics, necessitating extended reaction times.

Enzyme-Mediated Transformations

The compound interacts with proteases and peptidases during peptide synthesis:

Biochemical Interactions:

EnzymeRole in ReactionOutcomeSource
Trypsin-like proteasesCleaves peptide bonds adjacent to Boc groupControlled peptide chain elongation
CarboxypeptidasesHydrolyzes methoxypropanoic acid moietySubstrate specificity modulation

Applications :

  • Used in solid-phase peptide synthesis (SPPS) for constructing β-amino acid-containing peptides .

Comparative Reactivity with Analogues

Structural variations significantly alter reaction pathways:

Compound ModificationReactivity TrendExample ReactionSource
Dimethylamino substitutionEnhanced nucleophilicityFaster amide coupling
Methyl ester vs. free acidReduced electrophilicityLower coupling efficiency

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid is in the synthesis of peptides. The Boc group allows for the selective formation of peptide bonds while protecting the amine from premature reactions.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized Boc-protected amino acids to construct cyclic peptides with enhanced stability and bioactivity. The selective deprotection facilitated the formation of the desired cyclic structure without side reactions, demonstrating the effectiveness of Boc protection in complex peptide synthesis .

Drug Development

The compound's role in drug development primarily revolves around its utility in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Applications in Drug Design

  • Building Blocks : As a protected amino acid, it serves as a building block for various drugs, particularly those targeting neurological and metabolic disorders.
  • Prodrugs : The compound can be modified to create prodrugs that improve solubility and bioavailability before conversion to active forms in vivo.

Case Study: Anticancer Agents

A notable application was observed in developing anticancer agents where Boc-protected derivatives were synthesized to enhance selectivity towards cancer cells. The protection strategy allowed for multiple modifications on the amino acid backbone, leading to compounds with improved efficacy and reduced toxicity .

Biochemical Research

This compound is also significant in biochemical research, particularly in studying enzyme interactions and cellular processes.

Role in Enzyme Studies

The compound interacts with various enzymes such as proteases and peptidases, which are essential for protein metabolism. By using Boc-protected substrates, researchers can investigate enzyme specificity and kinetics without interference from reactive amines.

Case Study: Enzyme Kinetics

Research involving the kinetics of proteolytic enzymes utilized Boc-protected substrates to elucidate mechanisms of action. The study revealed insights into substrate specificity and enzyme efficiency, contributing to a better understanding of protein digestion processes .

Preparation Methods

The synthesis of this compound typically involves several steps:

Synthetic Routes

  • Protection Reaction :
    • React an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide) in solvents like THF or acetonitrile.
    • This reaction yields the Boc-protected amine.
  • Deprotection :
    • Remove the Boc group using strong acids (e.g., TFA or HCl) to yield free amines suitable for further reactions.

Chemical Reactions Analysis

The compound undergoes several key chemical reactions:

Reaction TypeDescriptionMajor Products
DeprotectionRemoval of Boc group using TFA or HClFree amine
SubstitutionReaction with electrophiles to form substituted aminesSubstituted amine derivatives

These reactions highlight the compound's versatility and importance in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanoic Acid Backbone

Key analogs differ in substituents at positions 2 and 3, influencing physicochemical properties and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-{[(tert-Butoxy)carbonyl]amino}-2-methoxypropanoic acid 2-OCH₃, 3-Boc-NH C₉H₁₇NO₅ 219.24 Not explicitly provided Chiral (2S), polar methoxy group enhances solubility in polar solvents
3-{[(tert-Butoxy)carbonyl]amino}-2-methylpropanoic acid 2-CH₃, 3-Boc-NH C₉H₁₇NO₄ 203.24 16948-10-0 Racemic (DL), synthesized via catalytic hydrogenation ; less polar than methoxy analog
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid 2-Boc-NH, 3-thiophene C₁₂H₁₇NO₄S 271.33 56675-37-7 Aromatic thiophene enhances π-π interactions; used in lab chemical synthesis
rac-(1R,2R,3S)-3-Boc-amino-2-(trifluoromethyl)cyclobutane-1-carboxylic acid Cyclobutane core, 2-CF₃ C₁₁H₁₆F₃NO₄ 283.25 MDLMFCD20641651 Trifluoromethyl group increases lipophilicity and metabolic stability
(2S,3R)-2-Boc-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 3-OH, 3-(4-MeOPh) C₁₅H₂₁NO₆ 311.33 Not provided Hydroxy and aryl groups enable hydrogen bonding; used in immunoproteasome inhibitors

Physicochemical and Functional Properties

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl in cyclobutane derivatives) introduce steric hindrance, affecting reaction kinetics and binding affinities .
  • Acidity : Electron-donating groups (e.g., OCH₃) slightly reduce carboxylic acid acidity compared to electron-withdrawing groups (e.g., CF₃) .

Research Findings and Trends

  • Stereochemical Control : Enantiomerically pure analogs (e.g., (2S)-target compound) are prioritized in drug development to avoid off-target effects .
  • Synthetic Flexibility: Boc-protected amino acids serve as versatile intermediates; substituent choice tailors solubility, stability, and reactivity .
  • Emerging Analogs : Cyclobutane and cyclopropane derivatives () represent trends in constrained peptide design to enhance bioavailability .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid, commonly referred to as Boc-Ser(OMe)-OH, is a chemical compound with the molecular formula C9_9H17_{17}NO5_5. This compound is notable for its applications in organic synthesis, particularly in peptide synthesis where it serves as a protecting group for amino acids.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group that temporarily masks the reactivity of amines during synthetic procedures. The methoxy group enhances its solubility and reactivity in various chemical environments.

PropertyValue
Molecular FormulaC9_9H17_{17}NO5_5
Molecular Weight189.24 g/mol
CAS Number1696224-11-9
Boiling PointNot available
SolubilitySoluble in organic solvents

Enzymatic Interactions

This compound plays a significant role in biochemical reactions, especially in the synthesis of peptides. The Boc group protects the amine from unwanted reactions, allowing for selective formation of peptide bonds. This selectivity is crucial when synthesizing complex peptides where the sequence and structure are vital for biological activity.

Case Study: Peptide Synthesis

In a study focusing on peptide synthesis, researchers utilized Boc-Ser(OMe)-OH to synthesize a series of bioactive peptides. The presence of the Boc group allowed for controlled deprotection at specific stages of the synthesis, leading to high yields of the desired peptides with minimal side reactions. This demonstrates the compound’s utility in producing therapeutically relevant peptides.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption characteristics, suggesting it can effectively permeate biological membranes. It is important to note that while the Boc group provides stability during synthesis, its removal must be carefully controlled to avoid degradation of sensitive amino acids.

Table: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
BBB PermeantYes
P-gp SubstrateNo
CYP InhibitionNone detected

Synthesis and Reaction Pathways

The synthesis of this compound typically involves protecting an amine using di-tert-butyl dicarbonate (Boc2_2O). The reaction conditions can vary based on the desired purity and yield but generally include:

  • Protection of Amine :
    • Reacting an amine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., sodium hydroxide).
    • Solvents such as THF or acetonitrile are commonly employed.
  • Deprotection :
    • Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).

Chemical Reactions

This compound can undergo various chemical reactions:

  • Deprotection : Conversion to free amine using TFA or HCl.
  • Substitution Reactions : The compound can react with various electrophiles depending on the desired substitution product.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-{[(tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid?

The synthesis typically involves coupling tert-butyl chloroformate with a methoxy-substituted amino acid derivative under basic conditions. A common method uses coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). For example, Boc-protection of amino groups followed by selective methoxy substitution at the β-position is a key step . Purification often involves column chromatography or recrystallization to isolate the product.

Q. How should this compound be characterized to confirm its structural integrity?

Characterization requires a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the tert-butoxycarbonyl (Boc) group (e.g., δ ~1.4 ppm for tert-butyl protons) and methoxy protons (δ ~3.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching from Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O from methoxy group) .

Q. What are the recommended storage conditions to ensure stability?

Store the compound at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, acids, or bases, as these can degrade the tert-butoxycarbonyl moiety .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during characterization?

Contradictions in spectral data often arise from impurities or stereochemical ambiguities. For example:

  • NMR discrepancies : Compare experimental shifts with computed spectra (e.g., using DFT calculations) or reference analogs like (R)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid .
  • MS anomalies : Verify isotopic patterns (e.g., chlorine adducts) or consider alternative ionization methods (ESI vs. EI).
  • Chirality confirmation : Use chiral HPLC or polarimetry to resolve enantiomeric purity issues, especially if the compound is used in peptide synthesis .

Q. What experimental strategies optimize the coupling efficiency of this Boc-protected amino acid in peptide synthesis?

Key considerations include:

  • Activation reagents : Replace DCC with more efficient reagents like HATU or PyBOP to reduce racemization .
  • Solvent selection : Use DMF for polar intermediates or CH₂Cl₂ for non-polar substrates to enhance solubility.
  • Temperature control : Conduct reactions at 0–4°C to minimize side reactions, particularly for sensitive methoxy groups .

Q. How can researchers troubleshoot low yields in the final hydrolysis step (ester to carboxylic acid)?

Low yields often result from incomplete hydrolysis or side reactions. Mitigation strategies include:

  • Base selection : Use lithium hydroxide (LiOH) in THF/water instead of NaOH to improve selectivity .
  • Reaction monitoring : Track progress via TLC or in situ IR to detect intermediate esters.
  • Protection of reactive sites : Temporarily protect the Boc group with trimethylsilyl chloride (TMSCl) if acidic conditions are unavoidable .

Q. Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate Boc-protected products .
  • Acid-base extraction : Partition the crude product between aqueous HCl (pH 2–3) and ethyl acetate to remove unreacted amines .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products .

Q. How does the methoxy substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The methoxy group increases steric hindrance, potentially slowing coupling rates. To address this:

  • Extended reaction times : Allow 2–4 hours for coupling steps.
  • Microwave-assisted synthesis : Apply controlled heating (50–60°C) to accelerate reaction kinetics without degrading the Boc group .

Q. Safety and Handling

Q. What are the critical safety precautions for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Properties

IUPAC Name

2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFAPMRAFUTCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid

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